Bis-N,N'-Boc-L-lysine Methyl Ester: A Strategic Intermediate in Peptide & Polymer Chemistry
Bis-N,N'-Boc-L-lysine Methyl Ester: A Strategic Intermediate in Peptide & Polymer Chemistry
[1]
Executive Summary
Bis-N,N'-Boc-L-lysine methyl ester (CAS 2483-48-9) represents a critical orthogonal node in the synthesis of complex peptidomimetics and lysine-based dendrimers.[1] Unlike standard orthogonally protected lysine derivatives (e.g., Fmoc-Lys(Boc)-OH) used in Solid Phase Peptide Synthesis (SPPS), this fully protected derivative serves a specialized role: it acts as a "masked" lysine core where both amine termini are chemically equivalent and protected by acid-labile tert-butyloxycarbonyl (Boc) groups, while the C-terminus is capped as a base-labile methyl ester.[1]
This unique protection pattern makes it an ideal starting material for solution-phase synthesis of symmetric dendrons, hydrazide-based ligation precursors, and modified lysine building blocks where simultaneous deprotection of both amines is required.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following datasheet consolidates the core physical properties necessary for experimental planning.
| Property | Specification |
| Chemical Name | Methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Common Name | Bis-Boc-L-lysine methyl ester; Boc-Lys(Boc)-OMe |
| CAS Number | 2483-48-9 |
| Molecular Formula | C₁₇H₃₂N₂O₆ |
| Molecular Weight | 360.45 g/mol |
| Physical State | White crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in Water |
| pKa (approx) | N/A (Fully protected) |
| Storage | 2-8°C, Desiccated |
Synthetic Routes & Production Mechanisms[12][13][14]
The synthesis of Bis-N,N'-Boc-L-lysine methyl ester is typically achieved through the exhaustive Boc-protection of L-Lysine methyl ester dihydrochloride.[1] This route is preferred over the methylation of Boc-Lys(Boc)-OH due to the lower cost of the starting material and the avoidance of toxic methylating agents like diazomethane or methyl iodide.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The amine groups of the lysine methyl ester attack the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1] A base (typically Triethylamine or Diisopropylethylamine) is required to scavenge the protons released and maintain the nucleophilicity of the amines.
Experimental Protocol: Synthesis from H-Lys-OMe[1]·2HCl
Objective: Produce high-purity Boc-Lys(Boc)-OMe on a multigram scale.
Reagents:
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L-Lysine methyl ester dihydrochloride (1.0 eq)[1]
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Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)[1]
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Triethylamine (TEA) (5.0 eq)[1]
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Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend L-Lysine methyl ester dihydrochloride (10 mmol) in anhydrous DCM (50 mL).
-
Neutralization: Cool the suspension to 0°C in an ice bath. Add TEA (50 mmol) dropwise. The solution should clear as the free amine is liberated.
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Boc Addition: Dissolve Boc₂O (25 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting material (ninhydrin positive) should disappear.[1]
-
Work-up:
-
Wash the organic layer successively with 1M KHSO₄ (to remove excess base/amine), saturated NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.[2]
-
-
Isolation: Filter and concentrate under reduced pressure. The product typically solidifies upon standing or trituration with cold hexanes.
Self-Validating Check: The appearance of a single spot on TLC (Rf ~0.6 in 1:1 EtOAc/Hexane) and the absence of amine odor indicate success.
Reactivity & Deprotection Dynamics
The utility of Boc-Lys(Boc)-OMe lies in its differential reactivity .[1] The ester and the carbamates respond to orthogonal triggers.
The "Acid vs. Base" Switch
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Pathway A (Acidic): Treatment with Trifluoroacetic acid (TFA) or HCl in Dioxane removes both Boc groups simultaneously, yielding L-Lysine methyl ester (H-Lys-OMe).[1] This is useful when regenerating the diamine core.
-
Pathway B (Basic): Treatment with LiOH or NaOH hydrolyzes the methyl ester to the free acid (Boc-Lys(Boc)-OH), preserving the amine protection.[1] This is the standard route to generate the free acid for subsequent coupling (e.g., to a resin or another amine).
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Pathway C (Hydrazinolysis): Treatment with hydrazine hydrate converts the ester directly to the hydrazide (Boc-Lys(Boc)-NHNH₂), a precursor for acyl azide ligation.[1]
Figure 1: Orthogonal reactivity map of Bis-Boc-L-lysine methyl ester.
Applications in Drug Development & Materials
Dendrimer Synthesis (Poly-L-Lysine)
Bis-Boc-L-lysine methyl ester is the foundational "Generation 0" unit for lysine dendrimers.[1]
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Mechanism: The ester is hydrolyzed to the acid, activated (e.g., with EDC/NHS), and coupled to a diamine core. The Boc groups are then removed to expose two new amines, doubling the surface functionality for the next generation.
-
Significance: These dendrimers are used as carriers for gene delivery and drug encapsulation due to their biocompatibility and high cationic charge density.
Peptidomimetics & Ligation
In medicinal chemistry, this compound is used to synthesize Lysine-based linkers . The methyl ester can be converted to an aldehyde (via reduction) or a hydrazide, facilitating chemoselective ligation strategies (e.g., hydrazone formation) for antibody-drug conjugates (ADCs).[1]
Figure 2: Logic flow for using Boc-Lys(Boc) derivatives in dendrimer generation growth.
Quality Control & Analytics
To ensure the integrity of the material before use in sensitive applications, the following analytical parameters should be verified.
NMR Spectroscopy (¹H NMR in CDCl₃)[1]
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Boc Groups: A massive singlet integrating to 18H around 1.44 ppm .[1]
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Methyl Ester: A sharp singlet integrating to 3H around 3.70 ppm .[1]
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Alpha-Proton: A multiplet around 4.2–4.3 ppm .[1]
-
Side Chain: Multiplets for
protons (1.3–1.8 ppm) and the -methylene (3.1 ppm).[1]
Mass Spectrometry
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ESI-MS: Expect a strong
peak at 361.2 m/z and a peak at 383.2 m/z .[1] -
Fragmentations: Loss of Boc groups (-100 Da) is common in source fragmentation.[1]
Safety & Handling
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Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of fine dust.
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Storage Stability: Stable for >2 years if stored at 2-8°C under inert gas (Argon/Nitrogen).[1] Moisture sensitive (ester hydrolysis risk over long term).
References
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Royal Society of Chemistry. Electronic Supplementary Information: Synthesis of Boc-Lys(Boc)-OH and Dendrimers. Polymer Chemistry, 2013.[3] Available at: [Link][1]
